molecular formula C14H19N3O5S B2359372 1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine CAS No. 955234-68-1

1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine

Cat. No.: B2359372
CAS No.: 955234-68-1
M. Wt: 341.38
InChI Key: VXXSESOTQBCACO-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a pyrrolidine ring, and a dimethylsulfamoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring is often constructed via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Dimethylsulfamoylamino Group: This step involves the reaction of the intermediate compound with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride and alkyl halides in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-butanamine: Similar structure but with a butanamine group instead of a pyrrolidine ring.

    1-(1,3-Benzodioxol-5-yl)-2-[methyl(propyl)amino]-1-propanone: Contains a propanone group and a different amine substitution.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine is unique due to its combination of a benzodioxole ring and a pyrrolidine ring with a dimethylsulfamoylamino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-16(2)23(19,20)15-7-10-5-14(18)17(8-10)11-3-4-12-13(6-11)22-9-21-12/h3-4,6,10,15H,5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXSESOTQBCACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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